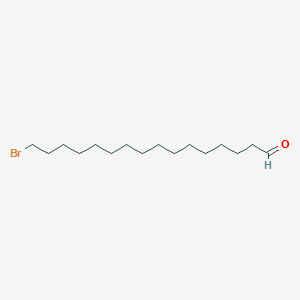
16-Bromohexadecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Bromohexadecanal is an organic compound with the molecular formula C16H31BrO It is a brominated fatty aldehyde, which means it contains a bromine atom attached to a long carbon chain ending in an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
16-Bromohexadecanal can be synthesized through several methods. One common approach involves the bromination of hexadecanal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the carbon chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
化学反応の分析
Types of Reactions
16-Bromohexadecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 16-Bromohexadecanoic acid.
Reduction: 16-Bromohexadecanol.
Substitution: 16-Azidohexadecanal.
科学的研究の応用
16-Bromohexadecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of surfactants and other specialty chemicals.
Medicine: Research into brominated compounds has explored their potential as therapeutic agents, particularly in targeting specific enzymes or pathways in disease processes.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and coatings.
作用機序
The mechanism by which 16-Bromohexadecanal exerts its effects involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This can lead to the formation of various adducts with biomolecules, such as proteins and nucleic acids. The aldehyde group can also form Schiff bases with amines, further contributing to its reactivity .
類似化合物との比較
Similar Compounds
2-Bromohexadecanal: Another brominated fatty aldehyde with similar reactivity but different positional isomerism.
16-Bromo-1-hexadecanol: A brominated fatty alcohol with different functional groups but similar carbon chain length.
Uniqueness
16-Bromohexadecanal is unique due to its specific position of the bromine atom and the presence of an aldehyde group. This combination of functional groups provides distinct reactivity patterns compared to other brominated fatty compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
651034-07-0 |
|---|---|
分子式 |
C16H31BrO |
分子量 |
319.32 g/mol |
IUPAC名 |
16-bromohexadecanal |
InChI |
InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h16H,1-15H2 |
InChIキー |
PABAMJXRLYUGAA-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCC=O)CCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


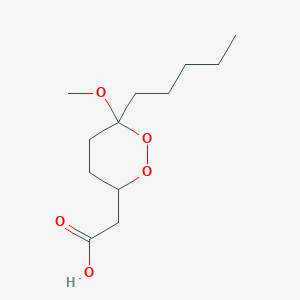
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
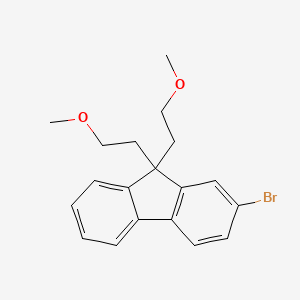
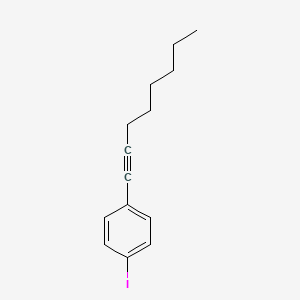
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)
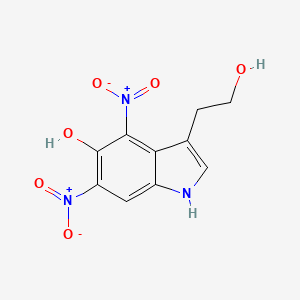
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
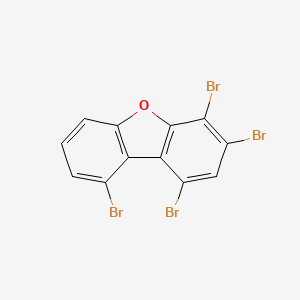
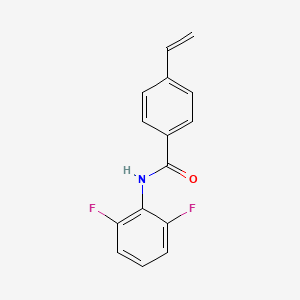
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
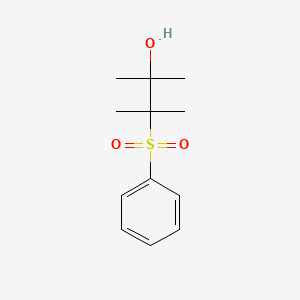
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
